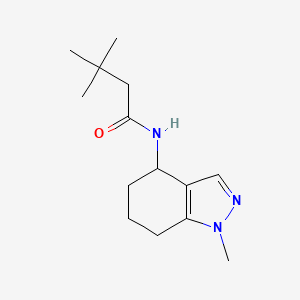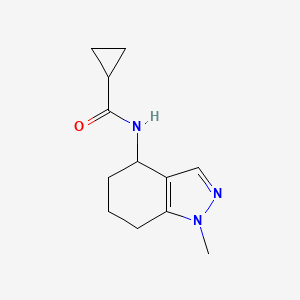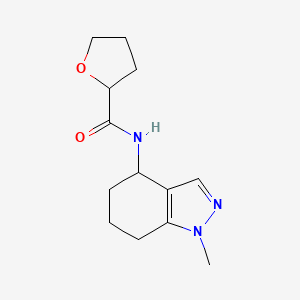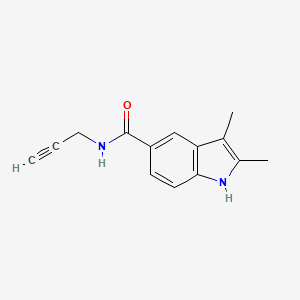
3,3-dimethyl-N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-dimethyl-N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)butanamide is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. This compound is commonly referred to as DMPIB and is a derivative of the indazole family. DMPIB has been found to exhibit promising effects in treating various diseases, including cancer, neurodegenerative disorders, and inflammation.
Wirkmechanismus
The mechanism of action of DMPIB is not fully understood, but it is believed to exert its therapeutic effects by modulating various signaling pathways. DMPIB has been found to inhibit the activity of certain enzymes and receptors that are involved in the growth and survival of cancer cells. In neurodegenerative disorders, DMPIB has been shown to protect neurons from oxidative stress and inflammation. The anti-inflammatory effects of DMPIB are believed to be due to its ability to inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
DMPIB has been found to have various biochemical and physiological effects. In cancer research, DMPIB has been shown to induce apoptosis (programmed cell death) in cancer cells. DMPIB has also been found to inhibit angiogenesis (the formation of new blood vessels) in tumors, which is essential for tumor growth and metastasis. In neurodegenerative disorders, DMPIB has been shown to protect neurons from oxidative stress and inflammation, which are key factors in the progression of these diseases. Additionally, DMPIB has been found to reduce inflammation in various tissues, making it a potential treatment for inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
DMPIB has several advantages for lab experiments. It is a relatively stable compound that can be synthesized with high yield and purity. DMPIB has also been found to exhibit low toxicity, making it a viable compound for in vitro and in vivo studies. However, DMPIB has some limitations for lab experiments. It has poor solubility in water, which can affect its bioavailability and efficacy. DMPIB also has a short half-life, which can limit its therapeutic potential.
Zukünftige Richtungen
There are several future directions for DMPIB research. In cancer research, DMPIB could be further studied for its potential to induce apoptosis in cancer cells and inhibit tumor growth. In neurodegenerative disorders, DMPIB could be studied for its potential to protect neurons from oxidative stress and inflammation. Additionally, DMPIB could be further studied for its anti-inflammatory effects in various tissues. Further research is required to fully understand the mechanism of action of DMPIB and its potential therapeutic applications.
Synthesemethoden
The synthesis of DMPIB involves a multi-step process that starts with the reaction of 4,5,6,7-tetrahydroindazole with 3,3-dimethylbutyryl chloride. The intermediate product is then reacted with methylamine to produce DMPIB. The synthesis of DMPIB has been optimized to increase yield and purity, making it a viable compound for scientific research.
Wissenschaftliche Forschungsanwendungen
DMPIB has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, DMPIB has been found to exhibit anti-tumor activity by inhibiting the growth of cancer cells. DMPIB has also been studied for its neuroprotective effects in neurodegenerative disorders such as Alzheimer's and Parkinson's disease. Additionally, DMPIB has been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases.
Eigenschaften
IUPAC Name |
3,3-dimethyl-N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O/c1-14(2,3)8-13(18)16-11-6-5-7-12-10(11)9-15-17(12)4/h9,11H,5-8H2,1-4H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VARLLVFHNSWGAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NC1CCCC2=C1C=NN2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[(4-Chlorophenyl)carbamoyl]amino}-4-methylpentanoic acid](/img/structure/B7495297.png)
![2-(3,4-Difluorophenoxy)-7-methyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7495302.png)

![N-[3-(azepan-1-ylsulfonyl)phenyl]pyrazine-2-carboxamide](/img/structure/B7495305.png)

![N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclohex-3-ene-1-carboxamide](/img/structure/B7495323.png)
![(2-Ethylmorpholin-4-yl)-[2-(4-ethylphenyl)-1,3-thiazol-4-yl]methanone](/img/structure/B7495334.png)
![N-(8-tricyclo[5.2.1.02,6]decanyl)oxane-4-carboxamide](/img/structure/B7495339.png)



![N-(3,4-dihydro-2H-chromen-4-yl)-2-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide](/img/structure/B7495362.png)

![N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]cyclopentanecarboxamide](/img/structure/B7495400.png)